2-(2-chlorophenyl)imidazo[1,2-a]pyridine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
419557-34-9 |
|---|---|
Molecular Formula |
C13H9ClN2 |
Molecular Weight |
228.67 g/mol |
IUPAC Name |
2-(2-chlorophenyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C13H9ClN2/c14-11-6-2-1-5-10(11)12-9-16-8-4-3-7-13(16)15-12/h1-9H |
InChI Key |
PDXXWIMKXSGJMY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CN3C=CC=CC3=N2)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 2 2 Chlorophenyl Imidazo 1,2 a Pyridine and Analogous Structures
Classical and Contemporary Synthetic Routes to Imidazo[1,2-a]pyridines
The construction of the imidazo[1,2-a]pyridine (B132010) scaffold can be achieved through various synthetic pathways, each with its own advantages regarding efficiency, substrate scope, and environmental impact.
One of the most fundamental and widely used methods for synthesizing imidazo[1,2-a]pyridines is the condensation of 2-aminopyridines with α-halocarbonyl compounds, a reaction first reported by Tschitschibabin. bio-conferences.orgnih.gov This approach involves the initial alkylation of the endocyclic nitrogen of 2-aminopyridine (B139424), followed by an intramolecular condensation to form the fused imidazole (B134444) ring. nih.gov
This classical method has been refined over the years, with recent developments focusing on creating more environmentally friendly and efficient protocols. For instance, a highly efficient synthesis has been reported that proceeds without the need for a catalyst or solvent, simply by heating the mixture of a 2-aminopyridine and an α-haloketone. amazonaws.com This catalyst- and solvent-free approach demonstrates excellent yields for a variety of substrates, including those with chloro, methyl, and methoxy functional groups. amazonaws.com The reaction of 2-aminopyridine with 2-bromo-1-(2-chlorophenyl)ethan-1-one would directly yield the target compound, 2-(2-chlorophenyl)imidazo[1,2-a]pyridine. Despite its utility, this method's primary limitations are the availability of the requisite α-haloketones and their often lachrymatory nature. nih.govmdpi.com
| 2-Aminopyridine Derivative | α-Haloketone | Product | Yield (%) |
|---|---|---|---|
| 2-Aminopyridine | α-Bromoacetophenone | 2-Phenylimidazo[1,2-a]pyridine (B181562) | 91 |
| 2-Amino-4-methylpyridine | α-Bromoacetophenone | 7-Methyl-2-phenylimidazo[1,2-a]pyridine | 85 |
| 2-Aminopyridine | 2-Bromo-1-(4-chlorophenyl)ethan-1-one | 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine | 92 |
| 2-Aminopyridine | 2-Bromo-1-(4-methoxyphenyl)ethan-1-one | 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine | 88 |
Multicomponent reactions (MCRs) are highly efficient synthetic tools that allow for the construction of complex molecules in a single step from three or more reactants, offering high atom economy and operational simplicity. mdpi.com For the synthesis of imidazo[1,2-a]pyridines, the Groebke-Blackburn-Bienaymé (GBB) reaction is a prominent example. nih.govbeilstein-journals.org This three-component reaction involves the condensation of a 2-aminoazine (like 2-aminopyridine), an aldehyde, and an isocyanide. mdpi.commdpi.com
The GBB reaction has become one of the most effective methods for synthesizing 3-aminoimidazo[1,2-a]pyridine derivatives and has been extensively used in medicinal chemistry. nih.govbeilstein-journals.org The reaction is often catalyzed by Lewis or Brønsted acids, such as scandium triflate or ammonium chloride, to afford the products in good yields. mdpi.comnih.gov Recent advancements have focused on developing greener conditions, such as using microwave irradiation to reduce reaction times. mdpi.com The versatility of the GBB reaction allows for the introduction of a wide range of substituents at the 2- and 3-positions of the imidazo[1,2-a]pyridine core by varying the aldehyde and isocyanide components, respectively. beilstein-journals.org
Modern synthetic chemistry has seen the rise of transition-metal-catalyzed reactions for the construction of heterocyclic scaffolds. Both palladium and copper catalysts have been effectively employed in the synthesis of imidazo[1,2-a]pyridines.
Copper-catalyzed strategies often involve aerobic oxidative cyclizations. For example, a rapid and environmentally friendly conversion of pyridines to imidazo[1,2-a]pyridines has been developed using a copper-catalyzed aerobic dehydrogenative cyclization with ketone oxime esters. nih.govacs.org This method is noted for its high efficiency and good functional group tolerance. acs.org Another approach is the copper(I)-catalyzed aerobic oxidative coupling of ketoxime acetates with simple pyridines, which affords a series of imidazo[1,2-a]pyridines in high yields under mild conditions. organic-chemistry.org Furthermore, copper(II) catalysts have been used to mediate a three-component cascade aminomethylation/cycloisomerization of propiolates with benzaldehydes and 2-aminopyridines to form functionalized imidazo[1,2-a]pyridines. acs.org
Palladium-catalyzed methods provide powerful tools for creating polysubstituted imidazo[1,2-a]pyridines. Microwave-assisted one-pot procedures have been developed that combine cyclization with Suzuki coupling and palladium-catalyzed heteroarylation to produce 2,3,6-trisubstituted derivatives from 2-amino-5-halogenopyridines. nih.gov Palladium catalysis is also crucial in intramolecular cross-dehydrogenative coupling reactions to form fused heterocyclic systems. nih.gov These advanced catalytic methods offer high levels of control and efficiency in constructing complex imidazo[1,2-a]pyridine derivatives. organic-chemistry.org
Stereoselective and Regioselective Synthesis of this compound Derivatives
Beyond the initial construction of the heterocyclic core, the functionalization of the imidazo[1,2-a]pyridine scaffold is crucial for developing analogs with diverse properties. Research has heavily focused on the regioselective introduction of substituents at various positions.
The C3 position of the imidazo[1,2-a]pyridine ring is electron-rich and thus highly nucleophilic, making it a prime target for electrophilic substitution and C-H functionalization. nih.govresearchgate.net This reactivity has been exploited to introduce a wide array of functional groups.
C3-alkylation is a common transformation. A simple and efficient method for the synthesis of C3-alkylated imidazo[1,2-a]pyridines involves a three-component aza-Friedel–Crafts reaction of imidazo[1,2-a]pyridines, aldehydes, and amines, catalyzed by Y(OTf)₃. mdpi.comresearchgate.net This reaction proceeds with high atomic economy and tolerates a broad scope of substrates. mdpi.com Metal-free approaches have also been developed, such as the 1,6-nucleophilic addition of imidazopyridines to para-quinone methides (p-QMs), which yields C3-alkylated products under mild conditions. researchgate.net Research has also explored visible light-induced C-H functionalization, including C3-formylation and C3-aminoalkylation, which represents a green chemistry approach to derivatization. nih.gov
| Imidazo[1,2-a]pyridine Substrate (1) | Aldehyde (2) | Amine (3) | Product Yield (%) |
|---|---|---|---|
| 2-Phenylimidazo[1,2-a]pyridine | Benzaldehyde | Morpholine | 92 |
| 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine | Benzaldehyde | Morpholine | 85 |
| 2-(p-Tolyl)imidazo[1,2-a]pyridine | Benzaldehyde | Morpholine | 91 |
| 7-Methyl-2-phenylimidazo[1,2-a]pyridine | Benzaldehyde | Morpholine | 85 |
Functionalization of the peripheral rings of the this compound scaffold is essential for fine-tuning its chemical and biological properties. This can be achieved by either using pre-functionalized starting materials or by post-synthetic modification.
Pyridine (B92270) Ring Substitutions: The synthesis of derivatives with substituents on the pyridine ring is typically accomplished by starting with appropriately substituted 2-aminopyridines. For example, using 2-amino-5-methylpyridine or 2-amino-5-bromopyridine in condensation or cyclization reactions will yield products with methyl or bromo groups at the 6-position of the imidazo[1,2-a]pyridine core. amazonaws.comnih.gov The resulting halogenated derivatives, such as 6-bromo-2-phenylimidazo[1,2-a]pyridine, can then undergo further transformations, like palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Sonogashira couplings), to introduce a wide variety of aryl, heteroaryl, or alkynyl groups. beilstein-journals.orgnih.gov
Diversification at the 2-Phenyl Moiety: To introduce diversity on the 2-phenyl ring, one can start with differently substituted α-haloketones or benzaldehydes. For the synthesis of this compound, one would use an α-haloketone derived from 2-chloroacetophenone. amazonaws.com By using other substituted acetophenones (e.g., 4-fluoroacetophenone, 4-methylacetophenone), a library of 2-aryl-imidazo[1,2-a]pyridines with various substitution patterns on the phenyl ring can be readily accessed. nih.gov Recently, transition-metal-free, visible-light-mediated C-H arylation methods have also been developed to directly functionalize the C3-position with various aryl groups, further expanding the accessible chemical space. icsr.in
Sustainable and Green Chemistry Innovations in Imidazo[1,2-a]pyridine Synthesis
The development of environmentally benign synthetic routes to imidazo[1,2-a]pyridines has been a major focus in contemporary organic synthesis. These methods aim to improve reaction efficiency while minimizing the environmental footprint compared to traditional synthetic protocols. Green synthetic approaches include the use of alternative energy sources, catalyst-free and solvent-free reactions, and the utilization of green solvents.
A significant advancement in the green synthesis of imidazo[1,2-a]pyridines involves the elimination of conventional volatile organic solvents. Solvent-free, or neat, reactions offer benefits such as reduced waste, lower costs, and simplified work-up procedures. For instance, the condensation of α-haloketones with 2-aminopyridines can proceed efficiently at elevated temperatures without any solvent, affording imidazo[1,2-a]pyridine derivatives in good to excellent yields. scielo.br One study demonstrated that the reaction between α-bromoacetophenone and 2-aminopyridine at 60°C in the absence of any catalyst or solvent resulted in a 91% yield of 2-phenylimidazo[1,2-a]pyridine in just 20 minutes. scielo.br This methodology is attractive due to its simplicity, short reaction times, and cost-effectiveness. scielo.br
Water, as a reaction medium, presents a green alternative to organic solvents due to its non-toxic, non-flammable, and abundant nature. organic-chemistry.orgiosrjournals.org The synthesis of imidazo[1,2-a]pyridines has been successfully achieved in aqueous media. organic-chemistry.orgiosrjournals.orgrsc.org One approach involves the ultrasound-assisted C-H functionalization of ketones with 2-aminopyridines in water, using a KI/tert-butyl hydroperoxide catalytic system, which circumvents the need for metal catalysts and bases. organic-chemistry.orgorganic-chemistry.org Another efficient method is the NaOH-promoted cycloisomerization of N-propargylpyridiniums in water at ambient temperature, yielding the desired products quantitatively in a short time. rsc.org Furthermore, the use of aqueous micellar media, employing surfactants like sodium dodecyl sulfate (SDS), has been shown to facilitate the copper-catalyzed domino A³-coupling reaction for imidazo[1,2-a]pyridine synthesis. acs.org
The application of alternative energy sources like ultrasound and microwave irradiation has revolutionized the synthesis of imidazo[1,2-a]pyridines by offering significant rate enhancements and often higher yields compared to conventional heating methods.
Ultrasound irradiation facilitates chemical reactions through acoustic cavitation, which generates localized high temperatures and pressures, leading to enhanced mass transfer and reaction rates. scispace.com A rapid and simple ultrasound-assisted method for the synthesis of imidazo[1,2-a]pyridines from 2-aminopyridine and 2-bromoacetophenone derivatives has been developed, affording the products in good to excellent yields in a short duration. scispace.com This protocol has been shown to be effective for a wide range of substituted 2-bromoacetophenones. scispace.com For example, the reaction of 2-aminopyridine with 2-bromoacetophenone in the presence of K₂CO₃ under ultrasonic irradiation (60% amplitude) for just 15 minutes can yield 2-phenylimidazo[1,2-a]pyridine in 94% yield. scispace.com
Microwave-assisted organic synthesis utilizes the efficient heating of polar molecules by microwave energy, which dramatically reduces reaction times from hours to minutes. informahealthcare.comtandfonline.commdpi.com The synthesis of imidazo[1,2-a]pyridines has been extensively improved using this technology. For instance, the Groebke–Blackburn–Bienaymé reaction, a multicomponent reaction to form imidazo[1,2-a]pyridines, can be significantly accelerated under microwave irradiation. mdpi.comsciforum.net In one example, the reaction of 2-aminopyridine, an aldehyde, and an isocyanide in the presence of a catalytic amount of NH₄Cl under microwave irradiation (150 W) for 30 minutes yielded the desired product in 89% yield, a significant improvement over the 8 hours required under conventional heating. mdpi.com The use of green solvents like PEG-400 in combination with microwave irradiation further enhances the sustainability of these synthetic protocols. informahealthcare.comtandfonline.com
Understanding the reaction mechanisms of these green synthetic routes is crucial for their optimization and broader application. For the synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and α-haloketones, the generally accepted mechanism involves the initial nucleophilic attack of the pyridine nitrogen of 2-aminopyridine on the α-carbon of the α-haloketone, forming a pyridinium intermediate. This is followed by an intramolecular condensation between the exocyclic amino group and the carbonyl group, and subsequent dehydration to yield the aromatic imidazo[1,2-a]pyridine ring system. nih.gov
In the ultrasound-assisted iodination of imidazo[1,2-a]pyridines, a proposed mechanism suggests the reaction proceeds via a free-radical initiated process, where molecular iodine reacts with an oxidant like tert-butyl hydroperoxide to form reactive iodine species that then iodinate the substrate. nih.gov
For the NaOH-promoted aqueous synthesis from N-propargylpyridiniums, a deuterium labeling experiment suggested a mechanism involving a base-catalyzed rearrangement of the propargyl group to an allene, followed by a Nazarov-type cyclization to form the imidazo[1,2-a]pyridine core. rsc.org
The copper-catalyzed aerobic oxidative synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones is believed to proceed through a catalytic Ortoleva-King type reaction. organic-chemistry.org These mechanistic studies provide a foundation for the rational design of even more efficient and sustainable synthetic methods for this important class of heterocyclic compounds.
Structure Activity Relationship Sar Investigations of 2 2 Chlorophenyl Imidazo 1,2 a Pyridine Derivatives
Core Scaffold Modifications and Their Influence on Ligand-Target Interactions
The imidazo[1,2-a]pyridine (B132010) core is a privileged scaffold in medicinal chemistry, serving as the foundation for numerous biologically active agents. researchgate.netresearchgate.netnih.govresearchgate.net Modifications to this core structure, including substitutions at various positions and bioisosteric replacements, have profound effects on how these molecules interact with their biological targets. researchgate.netnih.gov
Researchers have extensively modified the imidazo[1,2-a]pyridine ring to enhance potency and selectivity. For instance, in the development of inhibitors for cyclin-dependent kinases (CDKs), a structure-based design approach successfully guided the evolution of the imidazopyridine scaffold, leading to a new class of highly selective inhibitors. researchgate.net Similarly, systematic structural optimization of the imidazo[1,2-a]pyridine scaffold has yielded potent inhibitors of the STAT3 signaling pathway for the treatment of gastric cancer. nih.gov
Bioisosteric replacement, a key strategy in medicinal chemistry, has been effectively applied to this scaffold. nih.gov Notably, 8-fluoroimidazo[1,2-a]pyridine (B164112) has been established as a physicochemical mimic and bioisosteric replacement for imidazo[1,2-a]pyrimidine (B1208166). researchgate.netnih.gov This substitution was successfully demonstrated in the creation of a modulator for the GABA(A) receptor, where the 8-fluoroimidazopyridine ring mimicked the activity of the original imidazopyrimidine core. researchgate.netnih.gov This strategy has also been employed to discover novel inhibitors for the c-Met receptor tyrosine kinase. nih.gov
Modifications at specific positions on the core have been shown to be critical for activity. For example, in the pursuit of dual phosphoinositide-3-kinase (PI3K) and mammalian target of rapamycin (B549165) (mTOR) inhibitors, exploration of various ring systems and substitutions led to the identification of potent compounds. researchgate.net A systematic study of 2, 6, and 8-substituted imidazo[1,2-a]pyridine derivatives identified a potent PI3Kα inhibitor with nanomolar efficacy. tandfonline.com The introduction of bulky or electron-rich moieties into the imidazopyridine scaffold can be achieved without significantly affecting its structural occupancy, allowing for fine-tuning of its biological activity. nih.gov
The table below summarizes key modifications to the imidazo[1,2-a]pyridine core and their observed impact on ligand-target interactions.
| Modification | Position(s) | Target(s) | Effect on Interaction |
| Scaffold Substitution | 6, 8 | PI3Kα | Substitution at these positions led to the identification of potent inhibitors with nanomolar activity. tandfonline.com |
| 3 | c-Met, VEGFR2 | Introduction of pyrazolone (B3327878) and pyridone derivatives at this position, capable of forming intramolecular hydrogen bonds, resulted in potent dual inhibition. nih.gov | |
| 8 | Peripheral Benzodiazepine (B76468) Receptor (PBR) | Lipophilic substituents at this position are a crucial feature for high binding affinity and selectivity. nih.gov | |
| Bioisosteric Replacement | Core Scaffold | GABA(A) Receptor | Replacement of imidazo[1,2-a]pyrimidine with 8-fluoroimidazo[1,2-a]pyridine maintained modulatory activity. researchgate.netnih.gov |
| Core Scaffold | c-Met | Using 8-fluoroimidazo[1,2-a]pyridine as a mimic for imidazo[1,2-a]pyrimidine led to the discovery of novel inhibitors. nih.gov | |
| Scaffold Hopping | Core Scaffold | KRAS G12C | Utilizing the imidazo[1,2-a]pyridine core as a novel scaffold led to the development of covalent anticancer agents. rsc.org |
Systematic Analysis of Substituent Effects on Biological Activity and Selectivity
The biological profile of 2-phenylimidazo[1,2-a]pyridine (B181562) derivatives is heavily influenced by the nature and position of substituents on both the heterocyclic core and the 2-phenyl ring.
Halogenation and Substituent Effects on the 2-Phenyl Group
Halogenation of the 2-phenyl ring is a critical determinant of biological activity and selectivity for many imidazo[1,2-a]pyridine derivatives. The presence of a chlorine atom, particularly at the para-position of the phenyl ring, has been identified as a crucial feature for achieving high binding affinity and selectivity towards peripheral benzodiazepine receptors (PBRs). nih.gov
Investigations into cholinesterase inhibition revealed the importance of the substitution pattern on the 2-phenyl ring. Derivatives with a 3,4-dichlorophenyl moiety were found to be the most potent inhibitors of butyrylcholinesterase (BChE) within their series. nih.gov This suggests that electron-withdrawing groups on the phenyl ring are important for BChE inhibition. nih.gov In contrast, for acetylcholinesterase (AChE) inhibition, a biphenyl (B1667301) group at the C2 position was found to be more effective than a substituted phenyl ring. nih.gov
The effect of halogenation extends beyond direct receptor binding and can influence the chemical reactivity and potential for further derivatization. The synthesis of various 2-phenylimidazo[1,2-a]pyridines has been successfully achieved using acetophenones bearing diverse substituents, including chloro, fluoro, and bromo groups. mdpi.comnih.gov Furthermore, a copper-mediated regioselective halogenation reaction provides an effective method for producing C-3 halogenated 2-phenylimidazo[1,2-a]pyridines, which are useful building blocks for creating more complex, bioactive molecules. researchgate.net
The following table details the effects of various substituents on the 2-phenyl group of the imidazo[1,2-a]pyridine scaffold.
| Substituent | Position on Phenyl Ring | Target | Observed Effect |
| Chlorine | para (4-position) | Peripheral Benzodiazepine Receptor (PBR) | Crucial for high binding affinity and selectivity. nih.gov |
| Chlorine | 3,4-dichloro | Butyrylcholinesterase (BChE) | Strongest inhibition within the tested series, highlighting the importance of electron-withdrawing groups. nih.gov |
| Chlorine | para (4-position) on a phenoxy group at C3 | Cyclooxygenase-2 (COX-2) | A derivative with this feature showed notable analgesic activity. rjpbr.com |
| Fluorine, Bromine | Not specified | General Synthesis | Applicable for the synthesis of various derivatives. mdpi.comnih.gov |
| Methylsulfonyl | para (4-position) | Cyclooxygenase-2 (COX-2) | This pharmacophore inserted into the secondary pocket of the COX-2 active site, forming key hydrogen bonds. rjpbr.com |
| Biphenyl (unsubstituted) | 2-position | Acetylcholinesterase (AChE) | Showed good AChE inhibition, indicating the importance of this moiety. nih.gov |
| Polar groups (H-bond donors/acceptors) | para (4-position) | Peripheral Benzodiazepine Receptor (PBR) | Leads to high affinity for PBR. nih.govresearchgate.net |
Stereochemical Considerations in Derivatives
Stereochemistry and the three-dimensional arrangement of atoms play a significant role in the interaction between imidazo[1,2-a]pyridine derivatives and their biological targets. The introduction of bulky substituents can induce conformational adjustments in the binding pocket of a target protein. For example, the addition of two methyl groups to the imidazopyrimidine core of an influenza virus inhibitor caused key residues in the binding pocket to be displaced to accommodate the bulkier structure. pnas.org
Computational methods such as Density Functional Theory (DFT) are valuable tools for determining the optimized molecular structures and understanding the relationship between a molecule's structure and its biological activity, which is heavily influenced by electron density and spatial arrangement. nih.gov These quantum chemical simulations help in visualizing the most stable three-dimensional conformations of the derivatives. nih.govacs.org
Conformational Analysis and Molecular Flexibility of Derivatives
The conformational flexibility or rigidity of imidazo[1,2-a]pyridine derivatives is a key factor influencing their biological potency. The ability of a molecule to adopt a specific conformation to fit into a binding site can determine its efficacy.
Studies have shown that enforcing a rigid conformation can lead to potent inhibition. This was demonstrated by designing derivatives that could form an intramolecular hydrogen bond, thereby restricting conformational freedom and enhancing inhibitory activity against c-Met and VEGFR2 kinases. nih.gov Intramolecular hydrogen bonding has also been noted to contribute to the conformational preference in other substituted imidazo[1,2-a]pyridines. researchgate.net
Rational Design Principles for Optimized Biological Potency and Target Specificity
The development of potent and specific 2-phenylimidazo[1,2-a]pyridine derivatives is guided by several rational design principles. These strategies leverage structural information from both the ligand and the target to create optimized molecules. researchgate.netnih.govnih.gov
Structure-Based Design and Molecular Docking: A primary strategy involves using the three-dimensional structure of the target protein to design inhibitors that fit precisely into the binding site. researchgate.netnih.gov Molecular docking studies are frequently used to predict the binding affinity and orientation of designed compounds, helping to prioritize which derivatives to synthesize. nih.govnih.govasianpubs.org This approach was used to identify key interactions for Nek2 inhibitors and to guide the design of potent c-Met and VEGFR2 dual inhibitors. nih.govnih.gov
Scaffold Hopping and Bioisosteric Replacement: When a known active scaffold exists, medicinal chemists can use "scaffold hopping" to replace the core with a novel one, like imidazo[1,2-a]pyridine, to discover new chemical series with potentially improved properties. rsc.org Bioisosteric replacement is a more subtle approach where an atom or group is replaced by another with similar physical or chemical properties. nih.gov The successful use of 8-fluoroimidazo[1,2-a]pyridine as a bioisostere for imidazo[1,2-a]pyrimidine to create GABA(A) receptor modulators is a prime example of this principle. researchgate.netnih.gov
Systematic SAR Exploration: A fundamental principle is the systematic modification of a lead compound to understand the structure-activity relationship. This involves synthesizing a series of analogs with variations at different positions (e.g., C2, C3, C6, C8) and on different parts of the molecule (the core scaffold or the phenyl ring) to map out which substitutions enhance potency, selectivity, and pharmacokinetic properties. tandfonline.comnih.govdocumentsdelivered.com For instance, SAR studies on PI3K/mTOR inhibitors led to the identification of a tertiary alcohol group that improved potency and metabolic stability. researchgate.net Similarly, detailed SAR exploration identified that lipophilic substituents at the C8 position and a p-chloro substituent on the 2-phenyl ring were critical for high-affinity PBR ligands. nih.gov This systematic approach allows for the fine-tuning of compounds to achieve the desired biological profile. nih.govacs.org
Molecular Mechanisms of Action and Biological Target Identification for 2 2 Chlorophenyl Imidazo 1,2 a Pyridine Analogs
Modulation of Receptor Systems and Binding Affinities
Analogs of the 2-phenyl-imidazo[1,2-a]pyridine scaffold have been extensively studied for their ability to bind to and modulate receptor systems, particularly those involved in neurosteroid synthesis and neurotransmission.
A significant area of investigation has been the interaction of 2-phenyl-imidazo[1,2-a]pyridine derivatives with the peripheral benzodiazepine (B76468) receptor (PBR), now known as the translocator protein (18kDa, TSPO). These compounds have emerged as potent and selective ligands for PBRs. nih.gov Studies involving several derivatives, including compounds designated CB 34, CB 50, and CB 54, demonstrated a high affinity for PBRs in both brain and peripheral tissues like the ovary. nih.govnih.gov These derivatives effectively competed with the classic PBR ligand [³H]-PK 11195 for binding sites. nih.gov
Crucially, this high affinity for PBRs was accompanied by a marked selectivity over central benzodiazepine receptors (CBRs). nih.gov For instance, compounds CB 34 and CB 50 showed no significant affinity for CBRs, while CB 54 displayed only a low affinity. nih.gov This selectivity is a key property, as it suggests that the pharmacological effects of these ligands are primarily mediated through PBRs. nih.gov Further research into structure-activity relationships has indicated that introducing polar substituents or ionizable functional groups at the 2- and 8-positions of the imidazopyridine skeleton can influence this binding. scilit.comresearchgate.net Specifically, substituents with hydrogen bonding capabilities in the para position of the 2-phenyl ring can contribute to high PBR affinity. scilit.comresearchgate.net The selective activation of PBRs by these compounds has been shown to stimulate steroidogenesis. nih.govnih.gov
Table 1: PBR Binding Affinities of Select 2-Phenyl-imidazo[1,2-a]pyridine Analogs
| Compound | PBR Binding Affinity (Ki, nM) vs. [³H]PK 11195 | CBR Binding Affinity (Ki, nM) vs. [³H]Flunitrazepam | Selectivity Ratio (CBR Ki / PBR Ki) | Source |
|---|---|---|---|---|
| CB 34 | Data Not Specified | >10,000 | High | nih.gov |
| CB 50 | Data Not Specified | >10,000 | High | nih.gov |
| CB 54 | Data Not Specified | >1,000 | Moderate | nih.gov |
The interaction of 2-phenyl-imidazo[1,2-a]pyridine derivatives with γ-aminobutyric acid type A (GABA-A) receptors is more nuanced. GABA-A receptors are the primary mediators of fast inhibitory neurotransmission in the central nervous system and are targets for many drugs, which typically act as positive allosteric modulators (PAMs). encyclopedia.pubwikipedia.org PAMs bind to a site distinct from the GABA binding site and enhance the receptor's response to GABA, increasing chloride ion influx and hyperpolarizing the neuron. wikipedia.org
While these compounds are potent PBR ligands, some derivatives exhibit minimal direct interaction with GABA-A receptors. For example, compounds CB 34, CB 50, and CB 54 had little to no significant effect on GABA-evoked chloride currents in Xenopus oocytes expressing human α1β2γ2S GABA-A receptors. nih.gov However, other studies on analogs with hydrophilic groups found that certain derivatives could markedly enhance GABA-evoked currents, suggesting a positive allosteric modulatory effect. researchgate.net This indicates that structural modifications on the imidazo[1,2-a]pyridine (B132010) scaffold can tune the activity between PBR and GABA-A receptors, with some compounds acting as allosteric modulators of the latter. researchgate.netnih.gov The heterogeneity of GABA-A receptor subtypes, which are pentameric structures composed of different subunits (e.g., α, β, γ), allows for subtype-selective modulation, a key area of modern pharmacology. nih.gov
Enzyme Inhibition and Pathway Interruption Mechanisms
In addition to receptor modulation, 2-(2-chlorophenyl)imidazo[1,2-a]pyridine analogs have been identified as potent inhibitors of several key enzymes and cellular signaling pathways, particularly those implicated in cancer progression and inflammation.
A novel class of imidazo[1,2-a]pyridine derivatives has been developed as inhibitors of aldehyde dehydrogenase (ALDH), specifically targeting the ALDH1A family. nih.govuniupo.it The ALDH1A isoforms are crucial for converting retinal to retinoic acid and are recognized as markers for cancer stem cells (CSCs), whose overexpression is linked to poor prognoses in various cancers. nih.gov Targeting these enzymes is therefore a promising strategy to combat CSCs. nih.govresearchgate.net
Research has focused on designing derivatives with high efficacy and selectivity for the ALDH1A3 isoenzyme over the highly homologous ALDH1A1 and ALDH1A2 isoforms. nih.govnih.govuniupo.it Through structure-based optimization, compounds with different substitution patterns on the phenyl rings of the imidazo[1,2-a]pyridine core were synthesized and evaluated. nih.gov One derivative, compound 3f, emerged as a submicromolar competitive inhibitor of ALDH1A3. nih.gov Kinetic studies revealed a competitive inhibition profile for the most effective derivatives, confirming their interaction with the enzyme's catalytic site. nih.gov This isoenzyme selectivity is critical for minimizing off-target effects, as ALDH enzymes play diverse roles in normal cellular function. researchgate.net
Table 2: ALDH1A Isoenzyme Inhibition by a Lead Imidazo[1,2-a]pyridine Analog
| Compound | Target Isoenzyme | Inhibition Type | IC₅₀ (µM) | Ki (µM) | Source |
|---|---|---|---|---|---|
| 3f | ALDH1A3 | Competitive | 0.69 | 0.31 | nih.gov |
| ALDH1A1 | - | >25 | - | nih.gov | |
| ALDH1A2 | - | >25 | - | nih.gov |
IC₅₀ represents the concentration required for 50% enzyme inhibition. Ki represents the inhibition constant.
The PI3K/AKT/mTOR signaling pathway is a central regulator of cell growth, proliferation, and survival that is frequently hyperactivated in cancer. mdpi.comyoutube.comtbzmed.ac.ir Several studies have demonstrated that imidazo[1,2-a]pyridine analogs can effectively inhibit this pathway. nih.gov These compounds are thought to bind with high affinity to the ATP-binding site of PI3K, which in turn prevents the phosphorylation and activation of its downstream targets, AKT and the mammalian target of rapamycin (B549165) (mTOR). nih.gov
In studies using melanoma and cervical cancer cell lines, treatment with a lead imidazo[1,2-a]pyridine (compound 6) led to a significant decrease in the levels of phosphorylated AKT (p-AKT) and phosphorylated mTOR (p-mTOR). nih.govnih.gov This inhibition of the PI3K/AKT/mTOR pathway disrupts critical cancer-promoting signals, ultimately leading to cell cycle arrest and apoptosis. nih.gov The ability to interrupt this pathway is a hallmark of many modern targeted cancer therapies. youtube.com
The cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, are key mediators of inflammation and are overexpressed in many cancers. nih.govcbijournal.com Selective inhibition of COX-2 over the constitutively expressed COX-1 is a desirable therapeutic goal to reduce inflammation while minimizing gastrointestinal side effects. cu.edu.eg A series of 2-phenyl-N-phenylimidazo[1,2-a]pyridin-3-amine derivatives have been designed and synthesized as selective COX-2 inhibitors. nih.gov
The mechanism of selectivity is attributed to structural differences between the active sites of COX-1 and COX-2. cu.edu.eg The active site of COX-2 is larger and contains a secondary pocket that can accommodate the bulkier structures of selective inhibitors. cu.edu.egresearchgate.net By adding a methylsulfonyl (SO₂Me) pharmacophore to the para position of the C-2 phenyl ring of the imidazo[1,2-a]pyridine scaffold, researchers have enhanced both the potency and selectivity for COX-2. nih.gov In vitro assays confirmed that these compounds are potent and selective COX-2 inhibitors, with some showing higher potency and selectivity than the well-known drug celecoxib. nih.gov For example, one analog (compound 5n) exhibited a COX-2 IC₅₀ value of 0.07 µM and a selectivity index of 508.6. nih.gov
Table 3: COX-2 Inhibitory Activity and Selectivity of a Lead Imidazo[1,2-a]pyridine Analog
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI = COX-1 IC₅₀ / COX-2 IC₅₀) | Source |
|---|---|---|---|---|
| 5n (8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine) | 35.6 | 0.07 | 508.6 | nih.gov |
| Celecoxib (Reference) | Data Not Specified | Data Not Specified | ~11.78 | cu.edu.egnih.gov |
Antiviral and Antimicrobial Activities: Mechanistic Perspectives (excluding clinical efficacy)
The imidazo[1,2-a]pyridine scaffold is a versatile pharmacophore that has demonstrated a broad spectrum of antimicrobial and antiviral activities. nih.gov Mechanistic studies have delved into how these compounds exert their effects at a molecular level, revealing interactions with key microbial and viral targets.
Inhibition of Viral Reverse Transcriptase (e.g., HIV-1)
Certain substituted imidazo[1,2-a]pyridines have been identified as weak allosteric inhibitors of HIV-1 reverse transcriptase (RT). researchgate.net Through random screening of compound libraries, these molecules have emerged as non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.govcsir.co.za One of the most potent compounds identified from a library prepared via the Groebke reaction was 2-(2-chlorophenyl)-3-(cyclohexylamino)imidazo[1,2-a]pyridine-5-carbonitrile , which exhibited significant anti-HIV-1 activity. researchgate.net
These NNRTIs bind to an allosteric site on the HIV-1 RT, which is distinct from the active site where nucleosides bind. researchgate.netnih.gov This binding induces a conformational change in the enzyme, thereby inhibiting its function and preventing the conversion of viral RNA into DNA, a critical step in the HIV replication cycle. The effectiveness of these compounds is often compared to established NNRTIs like nevirapine. csir.co.za Molecular docking studies of imidazo[1,2-a]pyridine-Schiff base derivatives with HIV-1 RT have provided insights into the potential interaction mechanisms at the molecular level. nih.gov
| Compound | Target | Mechanism of Action | Observed Effect |
|---|---|---|---|
| 2-(2-chlorophenyl)-3-(cyclohexylamino)imidazo[1,2-a]pyridine-5-carbonitrile | HIV-1 Reverse Transcriptase | Allosteric Inhibition (NNRTI) | Inhibition of viral replication |
| Imidazo[1,2-a]pyridine-Schiff base derivatives | HIV-1 Reverse Transcriptase | Binding to allosteric site (predicted by molecular docking) | Potential inhibition of enzyme activity |
Molecular Interactions with SARS-CoV-2 Entry Proteins (hACE2, Spike Protein)
The entry of SARS-CoV-2 into host cells is primarily mediated by the interaction between the viral spike (S) protein and the human angiotensin-converting enzyme 2 (hACE2) receptor. nih.govnih.gov Blocking this protein-protein interaction is a key strategy for developing antiviral therapeutics. While direct studies on this compound are limited, computational studies on structurally related imidazo[1,2-a]pyrimidine (B1208166) derivatives have shown potential for dual inhibition of both hACE2 and the spike protein. nih.gov
Molecular docking studies have been employed to predict the binding affinity of these compounds to the critical domains of both proteins. nih.govresearchgate.net These in silico models suggest that imidazo[1,2-a]pyrimidine Schiff base derivatives can bind with notable affinity to both hACE2 and the spike protein, potentially preventing their interaction and subsequent viral entry. nih.gov This approach of targeting both the virus and the host receptor could offer a robust antiviral strategy. nih.gov
| Compound Class | Target Proteins | Predicted Mechanism | Potential Outcome |
|---|---|---|---|
| Imidazo[1,2-a]pyrimidine Schiff base derivatives | hACE2 and SARS-CoV-2 Spike Protein | Dual inhibition of protein-protein interaction | Blockade of viral entry into host cells |
Antikinetoplastid and Antimycobacterial Mechanism Investigations
Imidazo[1,2-a]pyridine derivatives have shown promise as agents against kinetoplastids, a group of protozoan parasites that cause diseases like leishmaniasis and trypanosomiasis. nih.gov Some 3-nitroimidazo[1,2-a]pyridine (B1296164) derivatives have demonstrated good antileishmanial and antitrypanosomal activities. nih.gov The proposed mechanism for these nitroaromatic compounds involves their bioactivation by parasitic type 1 nitroreductases (NTR1), leading to the formation of reactive intermediates that are toxic to the parasite. nih.gov Collaborative virtual screening efforts have also been utilized to expand the chemical space of imidazo[1,2-a]pyridine hits for visceral leishmaniasis, aiming to improve antiparasitic activity and selectivity. researchgate.netscispace.com
In the context of antimycobacterial activity, imidazo[1,2-a]pyridine amides (IPAs) have been identified as potent inhibitors of Mycobacterium tuberculosis. nih.govnih.gov A key molecular target for this class of compounds is the QcrB subunit of the ubiquinol (B23937) cytochrome c reductase, which is a crucial component of the electron transport chain involved in mycobacterial energy metabolism. nih.govnih.govrsc.org Spontaneous resistant mutants of M. bovis BCG against certain IP compounds showed a single nucleotide polymorphism in the qcrB gene, confirming this as the target. nih.gov Overexpression of QcrB in M. bovis BCG led to increased resistance to these inhibitors, further validating the target. nih.gov
| Compound Class | Pathogen | Identified Target/Mechanism | Observed Activity |
|---|---|---|---|
| 3-Nitroimidazo[1,2-a]pyridines | Leishmania donovani, Trypanosoma brucei | Bioactivation by parasitic nitroreductases (NTR1) | Antiparasitic activity |
| Imidazo[1,2-a]pyridine amides (IPAs) | Mycobacterium tuberculosis | Inhibition of QcrB subunit of cytochrome bcc oxidase | Antitubercular activity |
DNA Intercalation and Interaction Studies with Biological Macromolecules
The interaction of small molecules with DNA is a well-established mechanism for anticancer and antimicrobial agents. Several studies have investigated the ability of imidazo[1,2-a]pyridine derivatives to bind to and interact with DNA. Novel imidazo[1,2-a]naphthyridinic systems, synthesized from imidazo[1,2-a]pyridine precursors, have been shown to act as DNA intercalating agents. nih.gov Electrophoresis on agarose (B213101) gel demonstrated that these compounds can directly insert themselves between the base pairs of DNA, which can lead to cytotoxic effects. nih.gov
Furthermore, steroidal imidazo[1,2-a]pyridines have been studied for their DNA binding properties. nih.gov These studies, using UV-vis and fluorescence spectroscopy, have shown that these compounds can bind to DNA, likely through a combination of electrostatic and hydrophobic interactions. nih.gov Gel electrophoresis experiments with these compounds have also demonstrated concentration-dependent DNA cleavage activity. nih.gov Molecular docking studies suggest that these steroidal derivatives may bind to the minor groove of the DNA helix. nih.gov The ability of these compounds to interact with and cleave DNA contributes to their observed anti-proliferative activity. nih.gov Some imidazo[1,2-a]pyridine derivatives have also been described as DNA alkylating agents. rsc.org
| Compound Class | Macromolecule | Mode of Interaction | Experimental Evidence |
|---|---|---|---|
| Imidazo[1,2-a]naphthyridinic systems | DNA | Intercalation | Agarose gel electrophoresis |
| Steroidal imidazo[1,2-a]pyridines | DNA | Minor groove binding, electrostatic and hydrophobic interactions, DNA cleavage | UV-vis spectroscopy, fluorescence spectroscopy, gel electrophoresis, molecular docking |
Apoptosis Induction and Cell Cycle Arrest Mechanisms in Preclinical Models
A significant body of research has focused on the anticancer properties of imidazo[1,2-a]pyridine analogs, with many studies elucidating their ability to induce apoptosis and cause cell cycle arrest in various cancer cell lines. nih.govresearchgate.netnih.gov
Several imidazo[1,2-a]pyridine derivatives have been shown to induce apoptosis through the intrinsic, or mitochondrial, pathway. nih.gov This is often characterized by an increase in the expression of pro-apoptotic proteins like Bax and a decrease in the anti-apoptotic protein Bcl-2. nih.gov This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria and the subsequent activation of caspases, such as caspase-9 and caspase-3, which are key executioners of apoptosis. nih.govresearchgate.net
The induction of apoptosis by these compounds is often linked to the activation of signaling pathways that respond to cellular stress. For instance, some imidazo[1,2-a]pyridine derivatives have been found to increase the production of reactive oxygen species (ROS) through the activation of NADPH oxidase. researchgate.netnih.gov This oxidative stress can, in turn, trigger the p53 tumor suppressor pathway, leading to both apoptosis and cell cycle arrest. nih.govnih.gov The PI3K/Akt/mTOR signaling pathway, which is crucial for cell survival and proliferation, has also been identified as a target for some imidazo[1,2-a]pyridine analogs. nih.gov Inhibition of this pathway can lead to the induction of apoptosis. nih.gov
In addition to apoptosis, many imidazo[1,2-a]pyridine derivatives cause cancer cells to arrest at specific phases of the cell cycle, most commonly the G2/M phase. nih.govnih.gov This cell cycle arrest is often mediated by the upregulation of cell cycle inhibitors like p21 and the downregulation of key regulatory proteins such as cyclin B1. nih.govnih.gov The activation of p53 can also contribute to G2/M arrest. nih.gov
| Compound Class/Derivative | Cancer Cell Line(s) | Mechanism | Key Molecular Events |
|---|---|---|---|
| Imidazo[1,2-a]pyridine analogs | Melanoma, Cervical Cancer | Apoptosis and G2/M Cell Cycle Arrest | Inhibition of PI3K/Akt/mTOR pathway, increased p53 and p21, increased Bax, activation of caspase-9. nih.gov |
| Imidazo[1,2-a]pyridine-2-amino-4H-pyran derivatives | Lung Adenocarcinoma (A549) | ROS-mediated Apoptosis and Cell Cycle Arrest | Increased NADPH oxidase (NOX) activity, increased ROS, impaired mitochondrial membrane potential, increased BAX and BAK1, decreased BCL2, activation of caspase-9/3, p53-mediated cell cycle arrest. researchgate.netnih.gov |
| Steroidal imidazopyridines | Lung Cancer (A549) | Apoptosis and Cell Cycle Arrest | Induction of apoptosis confirmed by Annexin V-FITC/PI staining, cell cycle arrest observed by FACS analysis. nih.gov |
| 1-(imidazo[1,2-a]pyridin-3-yl)-2-(naphthalen-2-yl)ethane-1,2-dione (La23) | HeLa | p53/Bax-mediated Mitochondrial Apoptosis | Increased expression of p53, Bax, cleaved caspase-3, and cytochrome c, reduced mitochondrial membrane potential. researchgate.net |
Preclinical Pharmacokinetic and Pharmacodynamic Assessment of 2 2 Chlorophenyl Imidazo 1,2 a Pyridine Derivatives
In Silico and In Vitro Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties
Before extensive in vivo testing, the pharmacokinetic profile of novel 2-phenyl-imidazo[1,2-a]pyridine derivatives is often predicted using a combination of computational (in silico) and laboratory-based (in vitro) methods. These studies are crucial for identifying potential liabilities such as poor absorption or rapid metabolism early in the drug discovery process.
In silico ADME studies on related imidazopyridine derivatives, such as Alpidem (B1665719), have been conducted to evaluate their drug-likeness. nih.govresearchgate.net These computational models predict various physicochemical parameters that influence a compound's behavior in the body. Properties such as lipophilicity (LogP), topological polar surface area (TPSA), and blood-brain barrier (BBB) permeation are calculated to estimate absorption and distribution characteristics. mdpi.com For instance, favorable BBB permeation scores are critical for compounds targeting the central nervous system. mdpi.com
In vitro experiments provide empirical data to complement these predictions. A key area of investigation is metabolic stability, often assessed using liver microsomes. For example, studies on 3-nitroimidazo[1,2-a]pyridine (B1296164) derivatives revealed that some initial hit compounds suffered from poor aqueous solubility and rapid metabolism in mouse liver microsomes, with a half-life (T₁/₂) as short as 3 minutes. mdpi.com Subsequent structural modifications led to new derivatives with significantly improved aqueous solubility and metabolic stability (T₁/₂ > 40 min), making them more suitable candidates for in vivo studies. mdpi.com Another derivative, Y-9213, was found to be rapidly absorbed and eliminated from the blood in rats, with a half-life of about 2.5 hours. nih.gov These assays help in selecting compounds with a higher probability of achieving therapeutic concentrations in target tissues.
Table 1: Predicted ADME Properties for a Representative Imidazo[1,5-a]quinazolin-5(3H)-one Derivative This table presents predicted data for a structurally related compound to illustrate the parameters assessed in in silico studies.
| Parameter | Predicted Value | Significance |
| Lipophilicity (LogP) | 2.89 | Optimal range for drug absorption and membrane permeability. |
| Topological Polar Surface Area (TPSA) | 48.69 Ų | Influences membrane transport and BBB penetration. |
| Blood-Brain Barrier (BBB) Permeation | Favorable | Indicates potential for central nervous system activity. |
| Drug-Likeness Score | 0.81 | Suggests the compound has physicochemical properties consistent with known drugs. |
Data sourced from a study on 3a-(4-Chlorophenyl)-1-methyl-3a,4-dihydroimidazo[1,5-a]quinazolin-5(3H)-one. mdpi.com
Preclinical In Vivo Studies of Neurosteroidogenesis Stimulation and Anticonflict Effects in Animal Models
Certain 2-phenyl-imidazo[1,2-a]pyridine derivatives have been investigated for their ability to stimulate the synthesis of neurosteroids by targeting the 18 kDa translocator protein (TSPO), formerly known as the peripheral benzodiazepine (B76468) receptor (PBR). nih.govnih.gov Neurosteroids like allopregnanolone (B1667786) are potent positive allosteric modulators of the GABA-A receptor and are known to have anxiolytic effects.
In vivo studies in rats have demonstrated that intraperitoneal administration of 2-phenyl-imidazo[1,2-a]pyridine derivatives can produce a dose-dependent increase in the concentrations of various neuroactive steroids in both plasma and the brain. nih.gov For example, the derivative CB 34, at a dose of 25 mg/kg, led to maximal increases in brain concentrations of pregnenolone, progesterone, allopregnanolone, and allotetrahydrodeoxycorticosterone (THDOC) within 30 to 60 minutes post-injection. nih.gov Notably, these effects were also observed in adrenalectomized-orchiectomized rats, suggesting that the compounds stimulate steroidogenesis directly within the brain, independent of peripheral glands. nih.govnih.gov
The stimulation of neurosteroid synthesis is associated with measurable anxiolytic-like (anticonflict) effects in behavioral models. In the Vogel punished drinking test, a standard preclinical model for assessing anticonflict activity, the derivative CB 34 produced a significant, dose-dependent increase in the number of licking periods during the punishment phase. nih.gov This effect is indicative of an anxiolytic action, as the animals were more willing to tolerate the punishment to drink.
Table 2: In Vivo Effects of CB 34 on Brain Neurosteroid Levels in Rats
| Neurosteroid | Maximal Increase Above Control (%) | Time to Maximal Increase (min) |
| Pregnenolone | 96 ± 3% | 30 - 60 |
| Progesterone | 126 ± 14% | 30 - 60 |
| Allopregnanolone | 110 ± 12% | 30 - 60 |
| Allotetrahydrodeoxycorticosterone (THDOC) | 70 ± 13% | 30 - 60 |
Data represents the effect of a 25 mg/kg intraperitoneal injection of CB 34. nih.gov
Assessment of Analgesic Activity in Preclinical Pain Models (mechanistic evaluation)
The imidazo[1,2-a]pyridine (B132010) scaffold has also been explored for its potential analgesic properties. Preclinical studies in animal models of pain are used to evaluate the efficacy and mechanism of action of these compounds. researchgate.net
One derivative, 2-(4-(2-imidazo-[1,2-a]pyridylphenyl)propionic acid (Y-9213), demonstrated potent analgesic activity in several models, including the silver nitrate, Randall-Selitto, and phenylquinone writhing tests, where its potency was found to be greater than that of indomethacin (B1671933) and morphine. nih.gov The analgesic effects of other novel imidazo[1,2-a]pyridine derivatives have been mechanistically linked to the inhibition of the cyclooxygenase-2 (COX-2) enzyme. rjpbr.com COX-2 is a key enzyme in the synthesis of prostaglandins, which are mediators of pain and inflammation. epain.org
For example, the derivative 3-(4-chlorophenoxy)-2-[4-(methylsulfonyl) phenyl] imidazo[1,2-a]pyridine (designated as 5j) was identified as a potent and selective COX-2 inhibitor with an IC₅₀ value of 0.05 µM. rjpbr.com In vivo, this compound exhibited the most notable analgesic activity in its series, with an ED₅₀ value of 12.38 mg/kg in a writhing test. rjpbr.com Similarly, the derivative LASSBio-1145 was shown to be a selective COX-2 inhibitor (IC₅₀ = 2.8 µM) with a remarkable in vivo analgesic profile (ED₅₀ = 22.7 µmol/kg) in the acetic acid-induced abdominal constriction model in mice. nih.gov These findings indicate that a primary mechanism for the analgesic activity of this subclass of imidazo[1,2-a]pyridines is the inhibition of prostaglandin (B15479496) synthesis via COX-2. rjpbr.comnih.gov
Table 3: Analgesic and COX-2 Inhibitory Activity of Imidazo[1,2-a]pyridine Derivatives
| Compound | Preclinical Model | Efficacy Readout | COX-2 Inhibition (IC₅₀) |
| Y-9213 | Phenylquinone Writhing Test | More potent than indomethacin | Not specified |
| 5j | Writhing Test | ED₅₀ = 12.38 mg/kg | 0.05 µM |
| LASSBio-1145 | Acetic Acid Writhing Test | ED₅₀ = 22.7 µmol/kg | 2.8 µM |
Data compiled from multiple sources. nih.govrjpbr.comnih.gov
Advanced Analytical and Computational Research Methodologies
Molecular Docking and Molecular Dynamics Simulations for Ligand-Target Binding Conformations
Molecular docking and molecular dynamics (MD) simulations are indispensable computational tools for predicting and analyzing the binding of ligands like imidazo[1,2-a]pyridine (B132010) derivatives to protein targets. These methods help elucidate binding conformations, predict binding affinities, and understand the key intermolecular interactions that stabilize the ligand-receptor complex.
Molecular docking studies have been widely applied to the imidazo[1,2-a]pyridine scaffold to explore its potential against various therapeutic targets. For instance, derivatives have been docked against human microtubule affinity regulating kinase (MARK4), a protein implicated in cancer progression. nih.gov In one study, phenothiazine-containing imidazo[1,2-a]pyridine derivatives were evaluated, with docking used to calculate the binding affinities between the ligands and the MARK4 protein. nih.gov Similarly, novel imidazo[1,2-a]pyridine hybrids were docked into the active site of human leukotriene A4 hydrolase (LTA4H), revealing interactions with key amino acid residues. chemmethod.com One hybrid, HB7, showed a strong binding affinity with a score of -11.237 Kcal/mol. chemmethod.com
In the context of infectious diseases, an innovative virtual screening collaboration used in silico methods to explore imidazo[1,2-a]pyridine hits against visceral leishmaniasis. nih.gov This approach helped to rapidly expand the chemotype and improve the antiparasitic activity. nih.gov Furthermore, in the search for antiviral agents, imidazo[1,2-a]pyrimidine (B1208166) derivatives, a closely related scaffold, were docked against key proteins of the SARS-CoV-2 virus, such as the human angiotensin-converting enzyme 2 (hACE2) and the spike protein. nih.gov The results showed promising binding affinities, suggesting that these compounds could act as effective entry inhibitors. nih.gov
These computational studies are crucial for structure-based drug design, allowing researchers to prioritize compounds for synthesis and biological testing, thereby saving time and resources. rsc.orgnih.gov
Table 1: Examples of Molecular Docking Studies on Imidazo[1,2-a]pyridine Scaffolds
| Target Protein | Ligand Type | Key Findings | Binding Score (kcal/mol) |
|---|---|---|---|
| MARK4 | Phenothiazine-imidazo[1,2-a]pyridine derivatives | Potential inhibition of a cancer-related kinase. nih.gov | Not specified |
| LTA4H (3U9W) | Imidazo[1,2-a]pyridine hybrids | Strong interaction with active site residues. chemmethod.com | -11.237 (for compound HB7) |
| Oxidoreductase | Novel imidazo[1,2-a]pyridine derivatives | High binding affinity, interaction with key amino acids. asianpubs.org | -9.207 (for compound C) |
| hACE2 & Spike Protein | Imidazo[1,2-a]pyrimidine Schiff bases | Remarkable affinity, suggesting potential as SARS-CoV-2 entry inhibitors. nih.gov | -9.1 (hACE2), -7.3 (Spike) |
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Frontier Molecular Orbitals (FMO), Molecular Electrostatic Potential (MEP))
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful methods for investigating the electronic structure, stability, and reactivity of molecules like 2-(2-chlorophenyl)imidazo[1,2-a]pyridine. scirp.org These theoretical studies provide fundamental insights that complement experimental findings.
Density Functional Theory (DFT) is used to optimize the molecular geometry and predict various molecular properties. scirp.org For example, DFT at the B3LYP/6–31 G (d, p) level has been used to determine the energy of Frontier Molecular Orbitals (FMO), Molecular Electrostatic Potential (MEP), and other quantum chemical parameters for imidazo[1,2-a]pyrimidine derivatives. nih.gov
Frontier Molecular Orbitals (FMO) analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical for understanding chemical reactivity. acadpubl.eu The HOMO acts as an electron donor, while the LUMO is an electron acceptor. acadpubl.euresearchgate.net The energy gap between the HOMO and LUMO (ΔE) is an indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity. acadpubl.euresearchgate.net For a 2-(4-chlorophenyl)-1H-imidazole derivative, the HOMO-LUMO energy gap was calculated to be 4.0106 eV, indicating good chemical stability. acadpubl.eumalayajournal.org In studies of imidazo[1,2-a]pyridine-based fluorophores, the HOMO is often spread over the core structure, while the LUMO is centered on both the imidazo[1,2-a]pyridine and attached moieties, with the nature of the excited state being modulated by the electronic properties of peripheral substituents. researchgate.netnih.gov
Molecular Electrostatic Potential (MEP) maps are used to visualize the charge distribution on the molecule's surface, predicting sites for electrophilic and nucleophilic attack. acadpubl.eu In MEP maps, red regions indicate negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue or green regions indicate positive potential (electron-poor, susceptible to nucleophilic attack). acadpubl.eu For imidazo[1,2-a]pyridine N-acylhydrazone derivatives, MEP analysis revealed that nitrogen atoms of the conjugated system, along with oxygen and sulfur atoms, are typically nucleophilic sites. scirp.org
Table 2: Representative Frontier Molecular Orbital Energy Calculations
| Compound Class | Method | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|---|
| 2-(4-chlorophenyl)-1H-imidazole derivative | B3LYP/6-31G(d,p) | -5.2822 acadpubl.eumalayajournal.org | -1.2715 acadpubl.eumalayajournal.org | 4.0106 acadpubl.eumalayajournal.org |
| 8-chloro-3-((3-chlorobenzyl)thio)- nih.govresearchgate.netnih.govtriazolo[4,3-a]pyridine | B3LYP | Not Specified | Not Specified | 0.17985 Hartree |
X-ray Crystallography and Structural Biology of Imidazo[1,2-a]pyridine-Target Complexes
X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. For compounds like this compound, this technique provides precise information on bond lengths, bond angles, and torsion angles, confirming the molecular conformation in the solid state.
The crystal structure of several imidazo[1,2-a]pyridine derivatives has been reported, providing valuable structural data. For example, the structure of 2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde, a close analog, was determined to be orthorhombic. nih.gov The analysis revealed the dihedral angle between the benzene (B151609) ring and the imidazole (B134444) ring system to be 33.52 (11)°. nih.gov Such data is crucial for validating the geometries predicted by computational methods like DFT.
While crystal structures of the parent compound this compound are less commonly reported, the data from its analogs provide a solid foundation for understanding the structural biology of this class of compounds and how they might fit into the binding pockets of protein targets.
Table 3: Crystallographic Data for 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₄H₉ClN₂O nih.gov |
| Crystal System | Orthorhombic nih.gov |
| Space Group | P bca nih.gov |
| a (Å) | 21.3367 (13) nih.gov |
| b (Å) | 7.2391 (4) nih.gov |
| c (Å) | 15.1748 (10) nih.gov |
| V (ų) | 2343.9 (2) nih.gov |
| Z | 8 nih.gov |
Cheminformatics Approaches for Virtual Screening and Compound Library Design
Cheminformatics combines computational methods with chemical information to accelerate drug discovery. For the imidazo[1,2-a]pyridine scaffold, these approaches are vital for designing compound libraries and identifying promising hit compounds through virtual screening.
Virtual screening involves the computational screening of large libraries of chemical structures to identify molecules that are most likely to bind to a drug target. nih.gov This process can be ligand-based, searching for molecules similar to a known active compound, or structure-based, docking compounds into the target's binding site. A pre-competitive virtual screening collaboration successfully probed five proprietary pharmaceutical company libraries to explore and validate an imidazo[1,2-a]pyridine hit for visceral leishmaniasis. nih.govresearchgate.net This in silico approach rapidly expanded the hit chemotype and improved the antiparasitic activity and selectivity. nih.gov
The design of compound libraries is another key application. By starting with a core scaffold like imidazo[1,2-a]pyridine, chemists can computationally explore various substitutions at different positions (e.g., C2, C3, C6, C7, C8) to generate a library of virtual compounds with diverse properties. nih.gov These libraries can then be filtered based on predicted drug-like properties (e.g., Lipinski's rule of five) and docked against a target of interest to select the most promising candidates for synthesis. nih.govnih.gov This strategy was employed in the design of novel phenothiazine-containing imidazo[1,2-a]pyridine derivatives as potential inhibitors of MARK4 protein. nih.gov
Application of Advanced Spectroscopic Techniques for Mechanistic Studies
Advanced spectroscopic techniques are fundamental to the characterization and study of newly synthesized compounds like this compound. They confirm the identity and purity of the compounds and can provide insights into their mechanistic interactions with biological systems.
High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition of a molecule. It provides a highly accurate mass measurement, which is used to determine the molecular formula of a synthesized compound, distinguishing it from other potential products with the same nominal mass. nih.govnih.govmdpi.com This technique is a standard part of the characterization data reported for novel imidazo[1,2-a]pyridine derivatives. nih.govnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR) is the most powerful tool for elucidating the detailed molecular structure of organic compounds in solution. tci-thaijo.orgresearchgate.net It provides information about the chemical environment of each hydrogen and carbon atom, allowing for the unambiguous assignment of the compound's structure. chemmethod.comasianpubs.orgresearchgate.net The synthesis of various imidazo[1,2-a]pyridine derivatives is routinely confirmed using ¹H and ¹³C NMR spectroscopy. nih.govresearchgate.net
Beyond structural confirmation, NMR can be used for mechanistic studies, such as investigating ligand-protein binding. Techniques like Saturation Transfer Difference (STD) NMR can identify which parts of a ligand are in close contact with a protein, providing experimental validation for binding modes predicted by molecular docking. While specific NMR binding studies for this compound were not detailed in the provided context, the synthesis of related compounds for binding affinity studies at benzodiazepine (B76468) receptors highlights the importance of full spectroscopic characterization (IR, ¹H NMR, mass spectra) in such investigations. researchgate.netnih.gov
Table 4: Common Spectroscopic Characterization of Imidazo[1,2-a]pyridine Analogs
| Technique | Purpose | Example Finding |
|---|---|---|
| ¹H NMR | Elucidates proton framework and chemical environment. tci-thaijo.org | Characteristic signals for aromatic and imidazopyridine protons are identified and assigned. nih.govtci-thaijo.org |
| ¹³C NMR | Determines the carbon skeleton of the molecule. researchgate.net | Chemical shifts confirm the presence of the imidazo[1,2-a]pyridine core and substituents. nih.govresearchgate.net |
| HRMS | Provides accurate mass for molecular formula confirmation. nih.gov | The experimental mass is matched with the calculated mass to confirm elemental composition (e.g., C₂₁H₁₆ClN₄ [M+H]⁺ found at 359.1054). nih.gov |
| FT-IR | Identifies functional groups present in the molecule. nih.gov | Characteristic vibrational frequencies for C=N, C=C, and C-Cl bonds are observed. nih.gov |
Future Research Directions for 2 2 Chlorophenyl Imidazo 1,2 a Pyridine and Its Derivatives
Development of Novel and Efficient Synthetic Strategies for Challenging Derivatives
While classical methods for the synthesis of imidazo[1,2-a]pyridines are well-established, the preparation of certain structurally complex or sterically hindered derivatives of 2-(2-chlorophenyl)imidazo[1,2-a]pyridine remains a challenge. Future research will likely focus on the development of more efficient, versatile, and environmentally friendly synthetic methodologies.
Key areas of exploration will include:
Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control. Its application to the synthesis of imidazo[1,2-a]pyridine (B132010) derivatives could lead to higher yields and purities, particularly for reactions that are difficult to control in batch processes.
Photoredox Catalysis: The use of visible light to drive chemical reactions has gained significant traction. Photoredox catalysis could enable novel transformations and the formation of complex bonds under mild conditions, facilitating the synthesis of previously inaccessible derivatives.
Enantioselective Synthesis: Many biological targets are chiral, and the different enantiomers of a chiral drug can have distinct pharmacological and toxicological profiles. Developing robust methods for the enantioselective synthesis of chiral this compound derivatives will be crucial for optimizing their therapeutic effects.
Late-Stage Functionalization: The ability to introduce chemical modifications at a late stage in the synthetic sequence is highly desirable as it allows for the rapid generation of a diverse library of analogs from a common intermediate. Research into C-H activation and other late-stage functionalization techniques will be instrumental in this regard.
Table 1: Emerging Synthetic Methodologies for Imidazo[1,2-a]pyridine Derivatives
| Methodology | Potential Advantages | Representative Transformation |
| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, enhanced reaction control. | One-pot synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and α-haloketones. |
| Palladium-Catalyzed Cross-Coupling | Formation of C-C and C-N bonds to introduce diverse substituents. | Suzuki or Buchwald-Hartwig coupling to functionalize the imidazo[1,2-a]pyridine core. |
| Multicomponent Reactions | Increased efficiency by combining three or more reactants in a single step. | Groebke-Blackburn-Bienaymé reaction for the synthesis of 3-aminoimidazo[1,2-a]pyridines. |
Identification of Undiscovered Molecular Targets and Biological Pathways
While several molecular targets of this compound derivatives have been identified, a comprehensive understanding of their mechanism of action is still lacking. Future research will aim to uncover novel molecular targets and elucidate the biological pathways through which these compounds exert their effects.
Promising approaches for target identification include:
Chemical Proteomics: Techniques such as affinity chromatography and activity-based protein profiling can be used to identify the direct binding partners of a compound in a complex biological sample.
Computational Approaches: In silico methods like molecular docking and pharmacophore modeling can predict potential protein targets based on the chemical structure of the ligand.
Phenotypic Screening and Target Deconvolution: High-content screening can identify compounds that induce a desired cellular phenotype, and subsequent target deconvolution strategies can then be employed to identify the molecular target responsible for this effect.
Design and Synthesis of Multi-Target Directed Ligands
The "one-drug, one-target" paradigm has been challenged by the multifactorial nature of many complex diseases. The design of multi-target directed ligands (MTDLs), which can simultaneously modulate multiple targets, represents a promising therapeutic strategy. The this compound scaffold is well-suited for the development of MTDLs due to its chemical tractability and its ability to interact with a variety of biological targets.
Future efforts in this area will focus on:
Rational Design: Integrating structural information from multiple targets to design single molecules that can effectively interact with each.
Fragment-Based Approaches: Combining fragments known to bind to different targets to create novel MTDLs.
Pharmacological Profiling: Thoroughly characterizing the activity of MTDLs at each of their intended targets to ensure a balanced pharmacological profile.
Table 2: Examples of Multi-Targeting Strategies for Imidazo[1,2-a]pyridine Derivatives
| Therapeutic Area | Potential Target Combination | Rationale |
| Oncology | Kinase and histone deacetylase (HDAC) inhibition | Synergistic anti-proliferative effects through complementary mechanisms. |
| Neurodegenerative Diseases | Monoamine oxidase (MAO) and glycogen (B147801) synthase kinase-3 (GSK-3) inhibition | Addressing both symptomatic and disease-modifying aspects of the pathology. |
| Infectious Diseases | Bacterial and host cell targets | Overcoming drug resistance and modulating the host immune response. |
Exploration of New Preclinical Disease Models for Efficacy and Selectivity Profiling (excluding human clinical models)
The translation of promising in vitro results into in vivo efficacy is a major hurdle in drug discovery. The use of more predictive preclinical disease models is essential for the successful development of new therapeutics based on the this compound scaffold.
Future research should explore the use of:
Zebrafish Models: The genetic tractability and optical transparency of zebrafish embryos make them a powerful tool for in vivo imaging and for studying developmental toxicity and efficacy in a whole-organism context.
Organoid Models: Three-dimensional organoids derived from patient tissues can more accurately recapitulate the complex microenvironment of human organs and tumors, providing a more predictive platform for efficacy testing.
Genetically Engineered Mouse Models (GEMMs): GEMMs that more faithfully replicate the genetic and pathological features of human diseases can provide more reliable data on the in vivo efficacy and selectivity of drug candidates.
By embracing these future research directions, the scientific community can unlock the full therapeutic potential of this compound and its derivatives, paving the way for the development of novel and effective treatments for a range of human diseases.
Q & A
Basic Research Questions
Q. What are common synthetic routes for 2-(2-chlorophenyl)imidazo[1,2-a]pyridine derivatives?
- Methodological Answer : The compound is typically synthesized via cyclocondensation of 2-aminopyridines with α-haloketones or α-chloroacetophenones. For example, a tandem one-pot process involving the Ortoleva-King reaction uses 2-aminopyridines and acetophenones under neat conditions with iodine (I₂) and NaOH, yielding imidazo[1,2-a]pyridines in 40–60% . Another approach employs AlCl₃-catalyzed Friedel-Crafts acylation at the C-3 position, enabling one-pot synthesis of acetylated derivatives .
Q. How are imidazo[1,2-a]pyridine derivatives characterized structurally?
- Methodological Answer : Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and High-Resolution Mass Spectrometry (HRMS) are standard. For instance, benzo[4,5]imidazo[1,2-a]pyridine derivatives synthesized via pseudo three-component reactions were validated using -NMR, -NMR, and HRMS . X-ray crystallography and computational modeling (e.g., density functional theory) further elucidate electronic properties and regioselectivity .
Q. What pharmacological activities are associated with this compound?
- Methodological Answer : This scaffold exhibits antiviral, anticancer, and anti-inflammatory properties. For example, derivatives with a C-3 morpholine substituent showed COX-2 inhibition (IC₅₀ = 0.07 μM) , while 2-(2-chlorophenyl)-3-(cyclohexylamino) derivatives demonstrated anti-HIV activity (IC₅₀ = 0.18 μM) via reverse transcriptase inhibition .
Advanced Research Questions
Q. How do substituents at the C-3 position influence biological activity?
- Methodological Answer : Structure-activity relationship (SAR) studies reveal that bulky, electron-donating groups enhance target affinity. For COX-2 inhibitors, a C-3 morpholine group increased selectivity (index = 217.1) due to hydrogen bonding with active-site residues . In contrast, phenylamino substituents at C-3 altered analgesic efficacy by modulating hydrophobic interactions . Computational docking (e.g., GABA receptor models) further predicts ligand-receptor binding modes .
Q. What strategies address contradictions in reported biological data for imidazo[1,2-a]pyridines?
- Methodological Answer : Discrepancies in potency or selectivity often arise from assay conditions or substituent effects. Rigorous cross-validation using standardized assays (e.g., radioligand binding for GABA receptors) and meta-analysis of substituent electronic profiles (Hammett constants) can resolve inconsistencies . For example, conflicting COX-1/COX-2 selectivity data were reconciled by comparing mannich base vs. phenylamino substituents .
Q. How can radical reactions functionalize imidazo[1,2-a]pyridines?
- Methodological Answer : Transition-metal-catalyzed selenylation and C–H activation enable regioselective functionalization. Copper-catalyzed reactions with selenium powder introduce selenyl groups at C-3 via radical intermediates, confirmed by electron paramagnetic resonance (EPR) studies . Photocatalytic methods using Ru(bpy)₃²⁺ under blue LED light achieve C-5 amination, expanding diversity for drug discovery .
Q. What computational tools predict the photophysical properties of ESIPT-capable derivatives?
- Methodological Answer : Derivatives with 2-(2'-hydroxyphenyl) groups exhibit excited-state intramolecular proton transfer (ESIPT), analyzed via time-dependent DFT (TD-DFT) and fluorescence spectroscopy. Stokes shifts (~11,000 cm⁻¹) and solid-state emission (blue-green-yellow) are modeled using Gaussian09 with CAM-B3LYP functionals .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
